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Ammonia-14N

Cat. No.: B3333510
CAS No.: 1026405-88-8
M. Wt: 17.027 g/mol
InChI Key: QGZKDVFQNNGYKY-IGMARMGPSA-N
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Description

Significance of Nitrogen Isotopes in Chemical and Environmental Research

Fundamental Role of 14N in Terrestrial and Extraterrestrial Nitrogen Cycles

Nitrogen-14 (14N) is the most abundant isotope of nitrogen, accounting for approximately 99.62% to 99.63% of all natural nitrogen on Earth. wikipedia.orgualberta.ca This overwhelming abundance establishes 14N as the foundation of the global nitrogen cycle, the biogeochemical process that converts nitrogen into multiple chemical forms as it circulates through the atmosphere, terrestrial, and marine ecosystems. wikipedia.orgberkeley.edu Key processes in this cycle, such as nitrogen fixation (the conversion of atmospheric N₂ into ammonia), nitrification, and denitrification, are fundamentally driven by compounds containing 14N. uppcsmagazine.comkhanacademy.org The vast reservoir of atmospheric nitrogen is predominantly 14N₂. berkeley.edu

The significance of 14N extends beyond Earth. In extraterrestrial environments, the ratio of 14N to 15N is a crucial metric in astrobiology and planetary science. elementsmagazine.org Analysis of Martian meteorites reveals insights into the nitrogen cycle on Mars, where nitrogen is a critical element for the potential habitability of the planet. elementsmagazine.orgresearchgate.net Observations of ammonia (B1221849) isotopologues in interstellar regions, such as prestellar cores and protostellar envelopes, help scientists test hypotheses about the formation of molecules in space and the origins of isotopic variations. aanda.org

Comparative Context of 14N versus 15N in Isotopic Studies

While 14N is far more abundant, the slight mass difference between 14N and the heavier, rarer stable isotope 15N (about 0.37%-0.38% natural abundance) is the basis for isotopic studies. wikipedia.org During chemical and biological reactions, molecules containing the lighter 14N isotope tend to react slightly faster than those with 15N. frontiersin.org This phenomenon, known as kinetic isotope fractionation, leads to measurable variations in the 15N/14N ratio in different substances. ciaaw.orgfrontiersin.org

These variations are typically reported using delta notation (δ¹⁵N), which expresses the 15N/14N ratio in a sample relative to a standard (atmospheric N₂). wikipedia.orgepa.gov By measuring the δ¹⁵N value, researchers can trace the pathways of nitrogen through ecosystems, identify sources of nitrate (B79036) pollution in groundwater, and reconstruct past environmental conditions. wikipedia.orgusgs.gov For example, fertilizers produced from atmospheric nitrogen have δ¹⁵N values near 0‰, while animal manure is typically enriched in 15N, with values ranging from +10 to +25‰. usgs.gov

A key difference between the two isotopes lies in their nuclear properties. 14N has a nuclear spin of 1, which gives it an electric quadrupole moment, whereas 15N has a nuclear spin of 1/2. wikipedia.orgnih.gov This distinction has significant implications for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyNitrogen-14 (14N)Nitrogen-15 (15N)
Natural Abundance ~99.62% wikipedia.org~0.38% wikipedia.org
Nuclear Spin (I) 1 wikipedia.org1/2 wikipedia.org
Quadrupole Moment Yes wikipedia.orgNo wikipedia.org
NMR Signal Broad lines nih.govNarrow lines wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3N B3333510 Ammonia-14N CAS No. 1026405-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N/h1H3/i1+0
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKDVFQNNGYKY-IGMARMGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14NH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437799
Record name Ammonia-14N
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

17.027 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026405-88-8
Record name Ammonia-14N
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1026405-88-8
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Theoretical and Computational Chemistry of Ammonia 14n

Quantum Chemical Investigations of ¹⁴NH₃ Electronic Structure

Advanced computational methods have enabled a precise examination of the electronic environment of the ¹⁴N nucleus in ammonia (B1221849). These investigations are crucial for accurately predicting spectroscopic parameters and understanding the factors that influence them.

While often considered negligible for lighter elements, relativistic effects have a measurable impact on the nuclear magnetic resonance (NMR) shielding constant of the ¹⁴N nucleus in ammonia. conicet.gov.ar Theoretical calculations have shown that these effects contribute approximately 1.5 ppm to the shielding value and cannot be disregarded in high-accuracy studies. conicet.gov.ar In one of the most recent and comprehensive theoretical schemes, the relativistic correction to the ¹⁴N absolute shielding constant (σ) was calculated to be +1.6909 ppm. conicet.gov.ar This correction is a key component in determining a highly accurate theoretical estimate for the shielding of the isolated ammonia molecule. conicet.gov.ar The study of relativistic effects is critical for understanding the properties of molecules containing heavy atoms and for linking these properties to electronic structure. acs.org

Table 1: Calculated Contributions to the ¹⁴N Shielding Constant in Ammonia
ContributionValue (ppm)
Non-relativistic (NR-RPA)261.9553
Electron Correlation+6.0365
Relativistic Correction +1.6909
Zero-Point Vibration (ZPV)-2.9023
Total Best Theoretical Estimate 266.7804

Data sourced from a recent theoretical study on ¹⁴N shielding scales. conicet.gov.ar

To achieve near-spectroscopic accuracy in the calculation of molecular properties, it is essential to account for electron correlation and zero-point vibrational (ZPV) effects. conicet.gov.arscience.govucl.ac.uk Electron correlation refers to the interaction between individual electrons, a factor that is not fully captured by simpler models like the Hartree-Fock approximation. semanticscholar.org For the ¹⁴N shielding constant in ammonia, the electron correlation correction has been calculated to be +6.0365 ppm. conicet.gov.ar

Zero-point vibration, the residual vibrational energy of a molecule at absolute zero, also influences the average electronic structure and thus the NMR shielding. science.gov The ZPV correction for the ¹⁴N shielding constant in ammonia is -2.9023 ppm, indicating a deshielding effect. conicet.gov.ar The inclusion of these corrections is a vital step in bridging the gap between theoretical calculations and experimental observations, with the final corrected energy for ammonia's potential energy surface being a sum of the extrapolated complete basis set energy, a core-valence correlation correction, and a relativistic correction. ucl.ac.uk

The electric field gradient (EFG) at a nucleus is a measure of the deviation of the electronic charge distribution from spherical symmetry and is directly related to the nuclear quadrupole coupling constant. Accurate computation of the EFG is highly dependent on the choice of the basis set used in the quantum chemical calculation. nsf.govresearchgate.net

The flexibility of the basis set, particularly the inclusion of polarization and diffuse functions, is critical for describing the electronic density accurately, especially in regions far from the nucleus. researchgate.netuit.no Studies on various molecular systems have shown that basis sets like the correlation-consistent sets (e.g., cc-pVTZ) or polarization-consistent sets (e.g., pcSseg-n) provide a good balance of accuracy and computational cost for calculating NMR properties, including EFG tensors. nsf.gov For periodic systems, it has been noted that basis sets for anionic sublattices must be more saturated than those for cationic sublattices. researchgate.net Furthermore, retaining diffuse functions has been found to be essential for rapid basis set convergence in relativistic EFG calculations. uit.no

Molecular Dynamics and Spectroscopic Simulations of ¹⁴NH₃

Simulations of molecular motion and spectroscopic responses provide a dynamic picture of ¹⁴NH₃ and are indispensable for the interpretation of complex experimental spectra.

Direct detection of ¹⁴N NMR signals can be challenging due to the nucleus's quadrupole moment. ¹⁴N overtone NMR spectroscopy offers a promising alternative with better spectral resolution. researchgate.netrsc.org However, the analysis and interpretation of these spectra rely heavily on efficient and accurate numerical simulation techniques. researchgate.netrsc.org

Recent advancements have led to the development of numerically exact simulations that account for the full nuclear spin Hamiltonian. andreas-brinkmann.net These simulations can accurately reproduce experimental phenomena observed under magic angle spinning (MAS) conditions, such as narrowed powder pattern widths and an apparent absence of spinning sidebands. andreas-brinkmann.net Simulation strategies have been developed using approaches like infinite-order average Hamiltonian theory combined with Floquet and Fokker-Planck equations, which facilitate the refinement of experimental sequences and the analysis of the resulting spectra. researchgate.net These simulations are crucial for determining ¹⁴N quadrupolar parameters and isotropic chemical shifts from the characteristic lineshapes of the MAS powder patterns. andreas-brinkmann.net

The nuclear quadrupole coupling constant (NQCC) and the asymmetry parameter (ηQ) are highly sensitive probes of the local electronic environment and molecular structure at the nitrogen nucleus. researchgate.netnih.gov Computational modeling is a primary method for determining these parameters and correlating them with molecular properties.

Density functional theory (DFT) is a common method for calculating the EFG tensor, from which NQCC and ηQ are derived. researchgate.net The accuracy of these calculations depends on the chosen functional and basis set. nsf.gov For instance, studies on HMX polymorphs found that using a cluster model at the B3LYP/6-311++G(d,p) level provides better agreement with experimental data than a single-molecule model. researchgate.net Ab initio methods like the Multiconfigurational SCF (MCSCF) approximation have also been used to compute ¹⁴N NQCCs. researchgate.net These theoretical models allow for the investigation of subtle changes in molecular geometry, intermolecular interactions like hydrogen bonding, and their effects on the quadrupolar parameters. researchgate.netrsc.org

Table 2: Key Parameters in ¹⁴N Quadrupole Interaction
ParameterSymbolDescription
Nuclear Quadrupole Coupling ConstantNQCC (or Cq)Measures the strength of the interaction between the nuclear quadrupole moment and the local electric field gradient.
Asymmetry ParameterηQDescribes the deviation of the electric field gradient from axial symmetry (ranges from 0 to 1).

These parameters provide detailed information about the electronic charge distribution around the ¹⁴N nucleus. researchgate.netrsc.org

Computational Models for Ammonia Binding in Complex Biological Systems

Computational modeling has become an indispensable tool for investigating the intricate interactions between small molecules and complex biological systems at a molecular level. nih.govresearchgate.net These models allow researchers to simulate and analyze biological phenomena that are difficult to observe experimentally, bridging the gap between isolated in vitro experiments and whole-organism in vivo systems. nih.gov Methodologies are broadly classified into continuous and discrete modeling strategies, which can be either deterministic or stochastic. nih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM), molecular dynamics (MD) simulations, and agent-based models are employed to capture the connectivity between different scales of biological function, from protein-small molecule interactions to large-scale cellular processes. researchgate.netacs.orgmdpi.com

A prominent example of the application of these models is the study of ammonia (14NH3) binding to the Oxygen Evolving Complex (OEC) in Photosystem II, a critical component of photosynthesis. acs.org Ammonia is utilized as a small "water analogue" to probe the pathways for substrate access to the OEC's Mn4CaO5 cluster. acs.org Computational studies, particularly QM/MM calculations, have been instrumental in evaluating various proposed structural models for how ammonia interacts with the OEC in its S2 state. acs.org These models explore different binding modes, including the substitution of existing water or hydroxide (B78521) ligands on the manganese ions or the addition of ammonia as a new ligand. acs.org

Research has shown that computational models where ammonia replaces one of the two terminal water ligands on the Mn4 ion align best with a range of experimental data, including EPR (Electron Paramagnetic Resonance), ENDOR (Electron Nuclear Double Resonance), and ESEEM (Electron Spin Echo Envelope Modulation) spectroscopy. acs.org For instance, some computational approaches have suggested a "carousel" mechanism of ammonia binding to the Mn4 ion in a "closed-cubane" conformation of the S2 state. acs.org By comparing the energetic, magnetic, and spectroscopic properties predicted by these models with experimental results, scientists can validate or exclude potential binding hypotheses, thereby refining our understanding of the enzyme's mechanism. acs.org

Proposed Computational Models for Ammonia Binding to the OEC in the S2 State
Binding ModeDescriptionKey Computational MethodSupporting Experimental Data
Terminal Water Ligand SubstitutionAmmonia replaces one of the terminal water ligands (W1 or W2) on the Mn4 ion. acs.orgQM/MM CalculationsEPR, ENDOR, ESEEM, EDNMR acs.org
Bridging Hydroxide/Oxide SubstitutionAmmonia displaces a μ-oxo or μ-hydroxo bridge between manganese ions. acs.orgQM/MM CalculationsGenerally less consistent with experimental data. acs.org
Additive BindingAmmonia binds as an additional ligand to an open coordination site on a manganese ion. acs.orgQM/MM CalculationsConsidered in various mechanistic proposals. acs.org

Intermolecular Interactions and Solid-State Phenomena of 14NH3

In the solid state, ammonia (14NH3) forms a molecular crystalline solid. youtube.com The stable phase at low temperature and ambient pressure, known as phase I, crystallizes in a cubic lattice with the space group P213. researchgate.netmaterialsproject.org The arrangement of molecules within this crystal is dictated by intermolecular forces, primarily hydrogen bonding. youtube.com An ammonia molecule is capable of both donating and accepting up to three hydrogen bonds, though not all potential interactions are realized simultaneously in the solid structure. nih.govlibretexts.org

Computational and experimental studies have determined that ammonia clusters are held together by classical linear hydrogen bonds. Analysis of the solid-state structure suggests that a cyclic trimer, where three ammonia molecules are arranged in an acute triangle, serves as a primary building block of the crystal lattice. This contrasts with the more open, obtuse triangular arrangements found in solid water (ice).

However, the nature of hydrogen bonding in crystalline ammonia is considered weak when compared to that in water. nih.gov Quantum molecular dynamics simulations investigating the charge density overlap between neighboring molecules suggest that hydrogen bonding is significantly less pronounced, and has been described as "practically nonexistent" in the crystalline phase compared to the liquid phase. nih.gov In the crystal, each nitrogen atom has twelve nearest neighbors, and the structure is primarily governed by a pseudo-close-packed arrangement of molecules. nih.gov

Crystallographic Data for Solid Ammonia (Phase I)
ParameterValueReference
Crystal SystemCubic researchgate.netmaterialsproject.org
Space GroupP213 researchgate.netmaterialsproject.org
N-H Bond Length~1.02 Å materialsproject.org
Primary Structural MotifCyclic Trimer

The 14N nucleus possesses a nuclear spin of I=1 and an electric quadrupole moment. youtube.com This property makes it sensitive to the local electronic environment, specifically the electric field gradient (EFG) at the nucleus. wikipedia.org The interaction between the nuclear quadrupole moment and the local EFG can be measured using techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy, often referred to as "zero-field NMR". wikipedia.org The strength of this interaction is quantified by the nuclear quadrupole coupling constant (NQCC), typically denoted as e²qQ/h. aip.org

A significant change in the 14N NQCC is observed when ammonia transitions from the gaseous to the solid phase. aip.org This shift provides insight into the redistribution of electron density around the nitrogen atom due to intermolecular interactions in the crystal lattice. In the gaseous state, the NQCC for 14NH3 is approximately -4.08 MHz. aip.org Upon condensation into the solid crystalline phase, the value changes significantly. By studying the temperature dependence of the NQR frequency for various isotopic species and extrapolating to a state without zero-point lattice vibrations, a "quasistatic" solid-state NQCC of -3.47 MHz has been determined. aip.org

This observed shift is substantial and cannot be explained merely by the direct electric field gradient generated by the surrounding neighboring molecules in the crystal. aip.org Instead, theoretical calculations indicate that the primary cause of the shift is a redistribution of electrons within the nitrogen p orbitals. aip.org This redistribution is induced by the polarization of the ammonia molecule within the electric field of the crystal lattice, highlighting the profound effect of the solid-state environment on the electronic structure of the individual 14NH3 molecule. aip.org

Comparison of 14N Nuclear Quadrupole Coupling Constants (NQCC) for Ammonia
PhaseNQCC (e²qQ/h) in MHzReference
Gaseous-4.08 aip.org
Solid (Quasistatic)-3.47 aip.org

Advanced Synthetic Methodologies and Catalysis Involving Ammonia 14n

Innovative Ammonia-14N Synthesis Approaches Beyond Haber-Bosch

Significant progress has been made in developing alternative ammonia (B1221849) synthesis pathways that utilize different energy sources and catalytic systems to overcome the thermodynamic stability of the N≡N triple bond.

Electrochemical Synthesis Pathways for ¹⁴NH₃

Electrochemical nitrogen reduction reaction (eNRR) offers a promising route for ammonia synthesis under ambient temperature and pressure, powered by renewable electricity. This method involves the direct reduction of N₂ to NH₃ at the cathode. Key challenges in eNRR include the competing hydrogen evolution reaction (HER), low N₂ solubility in electrolytes, and the inherent difficulty in activating the N₂ molecule researchgate.netscispace.com. Researchers are developing various electrocatalysts, including transition metals, non-metals, and main group elements, to enhance N₂ activation and selectivity towards NH₃ researchgate.netscispace.compreprints.org. For instance, ultrafine Sn nanoparticles have demonstrated electrocatalytic performance with a Faradaic efficiency of 22.76% and an NH₃ yield rate of 17.28 μg h⁻¹ mg⁻¹ nih.gov. Transition metal nitrides, such as VN and ZrN, are also being investigated for their potential in electrochemical ammonia synthesis, with VN showing effectiveness via a Mars−van Krevelen mechanism at a low overpotential of -0.5 V preprints.org. Lithium-mediated electrochemical synthesis has also shown promise, achieving high Faradaic efficiencies acs.orgibm.com.

Table 1: Performance of Selected Electrocatalysts for Ammonia Synthesis

ElectrocatalystNH₃ Yield Rate (μg h⁻¹ mg⁻¹)Faradaic Efficiency (%)Primary Mechanism(s) InvolvedReference
Sn Nanoparticles17.2822.76L-H + E-R nih.gov
VN (100 facet)Not specifiedNot specifiedMars-van Krevelen preprints.org
ZrNNot specifiedNot specifiedNot specified preprints.org
Cu electrodes (high surface area)46.0 ± 6.8 (nmol s⁻¹ cm⁻²)Not specifiedNot specified acs.org

Plasma-Assisted Synthesis of ¹⁴NH₃

Nonthermal plasma (NTP) technology offers an alternative method for ammonia synthesis by generating highly reactive species that can activate N₂ molecules at relatively mild conditions mdpi.comfoodsystems.tech. This approach can be integrated with catalysts to improve efficiency and selectivity. For example, integrating Ni-SBA-15 catalysts with NTP has shown a total nitrogenous product synthesis rate of 140.78 μmol h⁻¹ with an energy yield of 597.32 mgN kW⁻¹ h⁻¹ rsc.orgrsc.org. Water can also serve as a hydrogen source in plasma-assisted synthesis, although using H₂ generally leads to higher energy efficiency mdpi.com. Research in this area focuses on optimizing reactor design, plasma parameters (e.g., power, frequency), and catalyst synergy to enhance ammonia production rates and energy efficiency, while mitigating issues like low NH₄⁺ selectivity in plasma-liquid systems mdpi.comrsc.orgmdpi.comresearchgate.net.

Table 2: Performance of Plasma-Assisted Ammonia Synthesis Systems

Plasma System/CatalystFeedstock (N₂ source)NH₃ Synthesis Rate / Product RateEnergy YieldNotesReference
Ni-SBA-15 catalystN₂ + H₂O140.78 μmol h⁻¹597.32 mgN kW⁻¹ h⁻¹Synergistic effect of plasma and catalyst rsc.orgrsc.org
Ru/Al₂O₃ catalystN₂ + H₂ONot specified18 mg/kWhLower efficiency than N₂ + H₂ mdpi.com
Catalyst-free WF-DBDN₂ + H₂O12.69 μmol min⁻¹ (NH₄⁺)Not specifiedHigh selectivity (80.7%) in sealed state mdpi.com

Photocatalytic and Photothermal Catalytic Routes for ¹⁴NH₃ Production

Harnessing solar energy for ammonia synthesis via photocatalysis and photothermal catalysis presents a sustainable alternative. These methods utilize light energy to activate N₂ and facilitate its reduction to NH₃, often using water as the hydrogen source acs.orgnih.govcapes.gov.brrsc.org. A wide range of photocatalysts, including metal oxides (e.g., TiO₂, WO₃), metal sulfides, metal nitrides, and graphitic carbon nitride (g-C₃N₄), have been investigated acs.orgresearchgate.netcrimsonpublishers.com. For instance, FeMoSₓ nanosheets have demonstrated biomimetic photocatalytic conversion of N₂ to NH₃ with a yield of approximately 99.79 ± 6.0 μmol/h/g photocatalyst and a quantum efficiency of ~0.028% acs.org. Photothermal catalysis synergistically combines photo-induced charge carriers with localized heat to enhance catalytic activity rsc.orgacs.org. Ni/TiO₂ catalysts have shown promise in photothermal N₂ hydrogenation under mild conditions, where TiO₂'s oxygen vacancies adsorb/activate N₂, and Ni atoms dissociate H₂ acs.org. Challenges remain in improving photocatalyst efficiency, charge separation, and N₂ adsorption/activation acs.orgnih.govcapes.gov.brrsc.org.

Table 3: Performance of Selected Photocatalysts for Ammonia Synthesis

PhotocatalystNH₃ Production Rate (μmol g⁻¹ h⁻¹)Quantum Efficiency (%)Light Source / ConditionsReference
FeMoSₓ nanosheets99.79 ± 6.0~0.028532 nm visible light acs.org
F-modified TiO₂206Not specifiedNot specified acs.org
Si-doped GaN nanowires452Not specifiedNot specified acs.org
TiO₂/MIL-88A(Fe)/g-C₃N₄1084.31Not specifiedSimulated sunlight crimsonpublishers.com

Biological Nitrogen Fixation Mimicry (e.g., Nitrogenase Inspired Catalysis)

Nature's nitrogenase enzyme, which fixes atmospheric nitrogen to ammonia under ambient conditions, serves as a significant source of inspiration for artificial ammonia synthesis nih.govammoniaenergy.orgresearchgate.net. Research focuses on developing bio-inspired catalysts that mimic the structure and function of the nitrogenase active site, particularly the Fe-Mo cofactor. Examples include iron-molybdenum sulfide (B99878) (FeMoSₓ) nanosheets, which act as biomimetic photocatalysts acs.org, and mononuclear iron complexes with tris(phosphine)borate (TPB) ligands that convert N₂ to NH₃ through the addition of electrons and protons nih.gov. These biomimetic approaches aim to replicate the enzyme's catalytic cycle, involving intricate proton and electron transfer steps, to achieve ammonia synthesis under mild conditions nih.govrsc.orgrevistabionatura.orgbme.hu. While these bio-inspired catalysts show promise, their performance often lags behind industrial processes, and understanding the precise mechanisms remains an active area of research nih.govammoniaenergy.orgbme.hu.

Catalytic Mechanisms and Kinetics in ¹⁴NH₃ Formation and Conversion

Understanding the reaction mechanisms and kinetics is crucial for optimizing ammonia synthesis catalysts. Different pathways, such as associative and dissociative mechanisms, are operative depending on the catalyst and reaction conditions.

Role of Metal Nitrides in Ammonia Synthesis Mechanisms (e.g., Mars-van Krevelen, Langmuir-Hinshelwood)

Transition metal nitrides (TMNs) have emerged as highly promising catalysts for ammonia synthesis due to their ability to activate N₂ and facilitate the formation of ammonia, often under milder conditions than traditional catalysts mdpi.compreprints.orgnih.gov. Key to their catalytic activity is the presence of nitrogen vacancies on their surfaces, which strongly adsorb and activate N₂ molecules preprints.orgmdpi.compreprints.orgcardiff.ac.uk.

Two primary mechanisms are frequently discussed for ammonia synthesis on metal nitrides:

Langmuir-Hinshelwood (L-H) Mechanism: This dissociative mechanism involves the adsorption of both N₂ and H₂ onto the catalyst surface. N₂ dissociates into adsorbed nitrogen atoms, which are then sequentially hydrogenated by adsorbed hydrogen atoms to form NH₃. This mechanism typically occurs at surface cavities preprints.orgcardiff.ac.ukacs.org.

Mars-van Krevelen (MvK) Mechanism: This mechanism, often observed in chemical looping systems, involves the direct hydrogenation of lattice nitrogen within the metal nitride, creating nitrogen vacancies. These vacancies are then replenished in a separate regeneration step. The process can proceed via intermediates like diazene (B1210634) and hydrazine, with hydrogen reacting directly with surface-activated nitrogen preprints.orgmdpi.compreprints.orgacs.org. Studies suggest that the Eley-Rideal (E-R) pathway, a variant of MvK, can exhibit lower activation barriers for hydrogenation steps, leading to kinetically favorable ammonia synthesis under milder conditions mdpi.compreprints.orgacs.org.

Cobalt molybdenum nitride (Co₃Mo₃N) is a notable example of a highly active metal nitride catalyst, showing superior performance compared to industrial iron catalysts and promoted ruthenium catalysts mdpi.compreprints.orgnih.gov. Other nitrides like manganese nitride and cerium nitride are also explored for their potential in chemical looping systems due to their ability to form and utilize nitrogen vacancies preprints.orgmdpi.com. The incorporation of promoters or dopants, such as lithium in Mn₆N₅, can further enhance the activity and stability of these nitride catalysts mdpi.com.

Table 4: Key Metal Nitrides and Their Associated Mechanisms in Ammonia Synthesis

Metal Nitride CatalystPrimary Mechanism(s)Key Feature in CatalysisReference
Co₃Mo₃NLangmuir-Hinshelwood (dissociative), Mars-van Krevelen (associative)Nitrogen vacancies, surface cavities, hydrazine/diazene intermediates mdpi.compreprints.orgcardiff.ac.ukacs.org
Manganese NitrideMars-van KrevelenFormation and utilization of nitrogen vacancies preprints.orgmdpi.com
Cerium Nitride (CeN)Mars-van KrevelenFormation of nitrogen vacancies preprints.orgmdpi.com
VNMars-van KrevelenNitrogen vacancies, effective N₂ reduction preprints.org
ZrNNot specifiedPromising catalytic behavior preprints.org

Compound Name Table:

Ammonia (NH₃)

Nitrogen (N₂)

Hydrogen (H₂)

Ammonium (B1175870) (NH₄⁺)

Nitrous Oxide (N₂O)

Nitrogen Monoxide (NO)

Nitrogen Dioxide (NO₂)

Nitrous Acid (HNO₂)

Ammonium Nitrite (NH₄NO₂)

Nitrite (NO₂⁻)

Nitrate (B79036) (NO₃⁻)

Hydrazine (N₂H₄)

Diazene (N₂H₂)

this compound (¹⁴NH₃)

Nitrogen-14 (¹⁴N₂)

Nitrogen-15 (¹⁵N₂)

Ammonium-14 (¹⁴NH₄⁺)

Ammonium-15 (¹⁵NH₄⁺)

Manganese Nitride (MnₓNᵧ)

Cerium Nitride (CeN)

Vanadium Nitride (VN)

Zirconium Nitride (ZrN)

Niobium Nitride (NbN)

Chromium Nitride (CrN)

Tantalum Nitride (Ta₃N₅)

Molybdenum Nitride (Mo₂N)

Cobalt Molybdenum Nitride (Co₃Mo₃N)

Iron (Fe)

Nickel (Ni)

Ruthenium (Ru)

Platinum (Pt)

Tin (Sn)

Titanium Dioxide (TiO₂)

Tungsten Trioxide (WO₃)

Bismuth Oxyhalides (BiₓOᵧXz)

Gallium Nitride (GaN)

Graphitic Carbon Nitride (g-C₃N₄)

Iron Molybdenum Sulfide (FeMoSₓ)

Lithium Hydride (LiH)

Polyoxometalates (POMs)

Lithium (Li)

Iron-Molybdenum Cofactor (FeMo-cofactor)

Tris(phosphine)borate (TPB) ligands

Reaction Pathways and Mechanistic Studies of Ammonia 14n

Solid-State and Surface Reaction Dynamics of <sup>14</sup>NH<sub>3</sub>

Interaction with Catalyst Surfaces and Adsorption Modesosti.gov

The initial step in many catalytic reactions involving ammonia (B1221849) is its adsorption onto the catalyst surface. This process is highly dependent on the nature of the catalyst, including its composition, structure, and surface acidity. Ammonia can adsorb through various modes, primarily molecularly or dissociatively, forming different surface species.

Adsorption Sites and Modes: Catalyst surfaces often possess distinct active sites that facilitate ammonia adsorption. Lewis acid sites, typically metal cations (e.g., Mn, Fe, Cu) within oxides or zeolites, are known to strongly interact with the lone pair of electrons on the nitrogen atom of ammonia, leading to coordinated ammonia species (Lewis acid-base interaction) mdpi.comnih.govmdpi.comresearchgate.net. Brønsted acid sites, often found in zeolites or on hydroxylated metal oxide surfaces, can interact with ammonia to form ammonium (B1175870) ions (NH₄⁺) through proton transfer nih.govmdpi.comacs.orgresearchgate.netmdpi.com.

Ammonia can adsorb in a molecularly adsorbed state (e.g., NH₃(ad)) or undergo dissociative adsorption, breaking N-H bonds to form various intermediates such as amide (NH₂), imide (NH), and atomic nitrogen (N) species, along with adsorbed hydrogen atoms (H) mdpi.compreprints.orgrsc.orgacs.orgcnr.it. The extent of dissociation is influenced by the catalyst's properties and reaction conditions. For instance, on V₂O₅-based catalysts, ammonia can adsorb on both Lewis acid sites (vanadium atoms) and Brønsted acid sites chalmers.se. On Mn-based catalysts, ammonia typically adsorbs on Mn sites, potentially forming NHₓ species mdpi.commdpi.com. In zeolites, like Cu-CHA, ammonia can coordinate to Cu⁺ sites or form ammonium ions on Brønsted acid sites nih.govchalmers.se.

Isotopic Labeling in Adsorption Studies: While Ammonia-14N represents the naturally abundant form, isotopic labeling studies, often employing ¹⁵N, are instrumental in tracing the fate of ammonia species on surfaces and elucidating reaction pathways. These studies help differentiate between various adsorbed species and understand the kinetics of bond breaking and formation during adsorption and subsequent reactions osti.govresearchgate.netchemrxiv.orgpurdue.edu.

Data Table 1: Ammonia Adsorption Characteristics on Various Catalyst Types

Catalyst TypePrimary Adsorption SitesAdsorption Mode(s)Key Surface SpeciesCitation(s)
V₂O₅/TiO₂Lewis acid (V), Brønsted acidMolecular, Dissociative (NH₂, NH)NH₃(ad), NH₂, NH chalmers.se
Mn₃O₄Mn sites (Lewis acid)Molecular, Dissociative (NH₂, NH)NH₃(ad), NH₂, NH mdpi.com
Cu-CHA ZeoliteCu⁺ sites, Brønsted acidCoordinated NH₃, NH₄⁺NH₃(ad), NH₄⁺, potentially NH₂ nih.govchalmers.se
Fe-ZSM-5 ZeoliteFe sites, Brønsted acidCoordinated NH₃, NH₄⁺, Dissociative (NH₂, NH)NH₃(ad), NH₂, NH, NH₄⁺ researchgate.net
γ-Fe₂O₃Fe cations (octahedral, tetrahedral)Chemisorption (coordinated NH₃), potentially dissociativeNH₃(ad), NH₂ mdpi.comresearchgate.net

Mechanisms of Selective Catalytic Reduction (SCR) with Ammoniapurdue.edu

Several mechanisms have been proposed to explain the complex reaction network involved in SCR, with the specific pathway often depending on the catalyst material, temperature, and the ratio of NO to NO₂ in the feed.

Key Mechanisms and Intermediates:

Langmuir-Hinshelwood (LH) Mechanism: This mechanism involves the co-adsorption of both reactants (NO and NH₃) onto the catalyst surface, followed by surface reactions to form intermediates, which then desorb as products. For example, gaseous NO might first adsorb and then react with adsorbed NH₂* species to form key intermediates like NH₂NO*, which subsequently decomposes into N₂ and H₂O mdpi.commdpi.com. This pathway is often favored at lower temperatures.

Eley-Rideal (ER) Mechanism: In this mechanism, one reactant (typically gaseous NO) reacts directly with a molecule or intermediate already adsorbed on the catalyst surface (e.g., adsorbed NH₂). This pathway can be more efficient as it may bypass certain adsorption steps mdpi.comresearchgate.net. For instance, adsorbed NH₂ might react with gaseous NO to form intermediates that lead to N₂ and H₂O.

Mars-van-Krevelen (MvK)-like Mechanism: This mechanism involves the participation of lattice oxygen from the catalyst. Reactants adsorb and react, consuming surface oxygen. The catalyst is then re-oxidized by gaseous oxygen, completing the redox cycle. In NH₃-SCR, ammonia and NO adsorb on active sites, and lattice oxygen facilitates the oxidation of intermediates to N₂ and H₂O. The catalyst is then re-oxidized by O₂ mdpi.commdpi.com.

Role of Ammonia and Intermediates: Ammonia typically adsorbs and undergoes activation, often via N-H bond dissociation, to form reactive species like NH₂, NH, or N*. These species then react with adsorbed or gaseous NOx species. Key intermediates proposed in SCR mechanisms include:

NH₂:* Dissociated ammonia species.

NH₂NO:* Nitrosamide, formed from the reaction of NH₂* with NO.

NH₄NO₃: Ammonium nitrate (B79036), often formed from NO₂ and NH₃, which can decompose to N₂O or react further to form N₂ and H₂O. This is particularly relevant in fast SCR reactions acs.org.

NH₄NO₂: Ammonium nitrite, an intermediate in some pathways that decomposes to N₂ and H₂O researchgate.net.

The presence of Brønsted acid sites can promote the formation of ammonium nitrate, potentially leading to side reactions like N₂O formation, while Lewis acid sites are crucial for activating NOx and ammonia acs.orgresearchgate.netmdpi.com. Isotopic labeling studies, using ¹⁵N, are vital for confirming the formation pathways of these intermediates and the origin of the nitrogen atoms in the final products osti.govresearchgate.netchemrxiv.org.

Data Table 2: Key Mechanisms and Intermediates in NH₃-SCR

Mechanism TypeReactant InteractionKey IntermediatesTypical Conditions/CatalystsCitation(s)
Langmuir-Hinshelwood (LH) Co-adsorption of NO and NH₃; surface reactionNH₃(ad), NH₂, NH₂NOLow temperatures; V₂O₅/TiO₂, Mn/TiO₂ mdpi.commdpi.commdpi.commdpi.comresearchgate.net
Eley-Rideal (ER) Gaseous NO reacts with adsorbed NH₂NH₂, NH₂NOVaries; often proposed for fast SCR mdpi.comresearchgate.net
Mars-van-Krevelen (MvK) Lattice oxygen participates; redox cycle with gaseous O₂Adsorbed NHₓ species, nitrosamide, azoxy intermediatesMn-based catalysts mdpi.commdpi.com
Fast SCR Reaction involving NO₂ and NH₃, often forming NH₄NO₃NH₄NO₃, NH₄NO₂, NH₂NOHigh NO₂/NO ratio; Cu-CHA, Fe-zeolites acs.orgresearchgate.net

Table of Compounds

Ammonia (NH₃)

Nitrogen Oxides (NOx)

Nitric Oxide (NO)

Nitrogen Dioxide (NO₂)

Nitrous Oxide (N₂O)

Nitrogen (N₂)

Water (H₂O)

Oxygen (O₂)

Ammonium Ion (NH₄⁺)

Amide (NH₂*)

Imide (NH*)

Atomic Nitrogen (N*)

Adsorbed Hydrogen (H*)

Nitrosamide (NH₂NO*)

Ammonium Nitrate (NH₄NO₃)

Ammonium Nitrite (NH₄NO₂)

Advanced Analytical and Spectroscopic Characterization of Ammonia 14n

Nuclear Magnetic Resonance (NMR) Spectroscopy of 14N

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular structure and dynamics. For 14N, which possesses a nuclear spin of I=1, NMR presents unique challenges and opportunities due to its quadrupolar nature.

The study of ammonia (B1221849) in its gaseous and liquid phases using multinuclear NMR provides insights into molecular motion and intermolecular interactions. The 14N nucleus, despite its quadrupolar moment which typically leads to broad signals, can yield valuable information. In liquid ammonia, 14N NMR signals are observed, albeit with varying line widths depending on molecular symmetry and environment. For instance, liquid ammonia exhibits a 14N line width of approximately 16 Hz at room temperature on a 400 MHz spectrometer huji.ac.il. Studies on nuclear magnetic relaxation (T1) for 14N in liquid ammonia have been conducted using techniques such as adiabatic fast passage (a.f.p.) and spin-echo methods tandfonline.com. The temperature dependence of relaxation times can be described by parameters like A and E, providing data on the activation energies for reorientational dynamics tandfonline.com. Heteronuclear coupling between 1H and 14N can be observed in liquid ammonia at low temperatures, though it is often broadened by the quadrupolar interaction huji.ac.il.

In solid-state applications, 14N NMR, particularly when combined with Magic Angle Spinning (MAS), becomes highly informative for structural characterization, especially for ammonium (B1175870) salts and complex organic matter like humic acids. The quadrupole coupling parameters, specifically the quadrupole coupling constant (CQ) and the asymmetry parameter (ηQ), are highly sensitive to the local crystal structure and symmetry around the nitrogen atom nih.govresearchgate.net. For ammonium salts, these parameters offer more detailed structural insights than isotropic chemical shifts alone nih.govresearchgate.net. The magnitudes of 14N quadrupole coupling constants for ammonium salts have been reported to range from approximately 20 kHz to 1 MHz, with asymmetry parameters spanning from 0 to 1 researchgate.netresearchgate.net.

Furthermore, 14N NMR has been successfully applied to soil humic acids (HAs), revealing the presence of previously undetected nitrogen species. Studies have reported the first application of 14N NMR to soil HA, identifying both nitrate-N and ammonia-N within these complex organic matrices publish.csiro.audpi.qld.gov.auresearchgate.net. This discovery is significant as the HA-nitrate-N content has been shown to be closely related to soil nitrogen availability and responsive to different ecosystem management practices publish.csiro.audpi.qld.gov.auresearchgate.net.

Direct detection of 14N NMR signals is often hampered by severe line broadening due to the quadrupolar interaction, leading to low sensitivity rsc.org. Overtone (OT) NMR spectroscopy offers a promising route to overcome this limitation by detecting transitions that are less affected by the quadrupolar interaction, thus improving spectral resolution rsc.orgnih.govresearchgate.net.

Signal enhancement techniques are critical for practical applications. Methods like Phase-shifted Recoupling Effects a Smooth Transfer of Order (PRESTO) utilize symmetry-based sequences to achieve polarization transfer from abundant spins (like 1H) to 14N, thereby enhancing the overtone signals under MAS conditions rsc.orgnih.govrsc.orgresearchgate.netscispace.com. PRESTO has demonstrated significant sensitivity enhancements, typically between 2.5 and 3.8 fold, at moderate spinning speeds and RF fields nih.gov. Spin-echo pulse sequences are also employed, with optimized pulse durations crucial for signal acquisition nih.gov. Cross-polarization (CP) from protons can also be used to enhance overtone signals under both static and MAS conditions rsc.org.

Solid-state 14N MAS NMR is a cornerstone for characterizing the structural and dynamic properties of nitrogen-containing solids, particularly ammonium salts nih.govresearchgate.netresearchgate.netpascal-man.com. The technique leverages the averaging effect of MAS on anisotropic interactions, including the quadrupolar interaction, to achieve higher spectral resolution compared to static samples nih.govresearchgate.net. The analysis of the 14N quadrupole coupling parameters (CQ and ηQ) provides precise information about the local symmetry and bonding environment of the nitrogen nucleus nih.govresearchgate.net. These parameters are highly sensitive to subtle changes in crystal structure, making them invaluable for identifying different nitrogen sites within a material and for studying phase transitions nih.govresearchgate.netresearchgate.netpascal-man.com. For ammonium salts, the CQ values typically fall within the range of 20 kHz to 1 MHz, while ηQ can vary from 0 to 1 researchgate.netresearchgate.net.

Proton (1H) NMR offers a straightforward method for detecting aqueous ammonia by observing the ammonium ion (NH4+) nih.govnih.govacs.orgresearchgate.netacs.org. However, the inherent low sensitivity of 1H NMR for low concentrations of NH4+ (μM or lower) can be a limitation nih.govnih.govacs.orgresearchgate.netacs.org. To address this, a novel approach has been developed that significantly enhances sensitivity by employing 14N decoupling during 1H NMR data acquisition nih.govnih.govacs.orgresearchgate.netacs.org.

Table 1: Sensitivity Enhancement in 1H NMR of Aqueous Ammonia with 14N Decoupling

Technique CombinationSensitivity Enhancement (Fold)NMR Detection Time Reduction (Factor)Reference
14N Decoupling~3.0- nih.govnih.govacs.orgresearchgate.netacs.org
14N Decoupling + Gd3+~10.9~119 nih.govnih.govacs.orgresearchgate.netacs.org
S/N increase with 14N decoupling (example)2.9- nih.govacs.org

Mass Spectrometry (MS) for 14N/15N Isotopic Ratio Determination

Mass spectrometry (MS) plays a pivotal role in determining the 15N/14N isotopic ratios of nitrogen-containing compounds, including ammonia and its derivatives. These techniques are essential for tracing nitrogen transformations in various systems, from environmental cycles to biological processes.

Several MS-based methods are employed for isotopic analysis:

Isotope Ratio Mass Spectrometry (IRMS): This is a primary technique for precise isotopic ratio measurements.

Continuous Flow IRMS (CF-IRMS): Methods involve converting nitrogen species into N2 gas, which is then analyzed. For ammonium, this often includes diffusion of NH3 into an acid trap, followed by combustion of the trapped ammonium salt to N2 usgs.govtandfonline.com. Alternatively, ammonium can be oxidized to nitrite, then reduced to N2O, which is subsequently analyzed acs.orgresearchgate.net. CF-IRMS coupled with Gas Chromatography (GC) (GC-C-IRMS) is used for analyzing headspace samples after converting ammonia to gas nih.govrsc.org. Precision for δ15N measurements using these methods can be very high, with standard deviations often better than 0.1‰ or < 0.9 mUr acs.orgresearchgate.netthuenen.de. Fractionation factors, such as 1.0054 ± 0.0007 for liquid-gas phase transfer in headspace GC-C-IRMS, are also determined nih.govrsc.org.

Membrane Inlet IRMS (MIRMS): This technique allows for online analysis of aqueous samples after conversion to gases, offering fast measurements with good accuracy at natural abundance levels thuenen.de.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers a sensitive method for real-time trace gas analysis. A GC-MS method has been developed for quantifying 15NH3/14NH3 down to 1 ppm in the gas phase, providing real-time isotopic quantification without external sample manipulation nih.gov.

Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This method combines colorimetric reagents with MS for a high-throughput determination of 15N atom percent in aqueous nitrogen species. Ammonium is reacted with a colorimetric reagent to form a complex dye, whose mass spectrum is then analyzed by MALDI-TOF MS asm.org. This approach allows for a linear relationship between the determined 15N/14N peak ratio and 15N atom percent.

These MS techniques are crucial for tracking nitrogen transformations, such as in electrocatalytic ammonia synthesis, where distinguishing between 15N and 14N sources is vital for assessing catalyst performance and reaction pathways nih.gov.

Table 2: Mass Spectrometry Techniques for 14N/15N Isotopic Ratio Determination

TechniqueAnalyte Form (N)Sample Preparation / ConversionPrecision (δ15N)Detection LimitFractionation FactorReference
MIRMSNH4+, NO3-Conversion to N2 (NH4+ by NaOBr; NO3- by TiCl3)< 0.9 mUr≥ 35 μmol/L N- thuenen.de
GC-C-IRMS (Headspace)NH4+/NH3Conversion to NH3 (NaOH), headspace analysis--1.0054 ± 0.0007 nih.govrsc.org
PT-IRMS (via N2O)NH4+Oxidation to NO2- (BrO-), reduction to N2O (NH2OH)< 0.3‰ (often < 0.1‰)-- acs.orgresearchgate.net
GC-MSNH3 (gas)Direct analysis-~1 ppm- nih.gov
MALDI-TOF MS (Colorimetric)NH4+, etc.Reaction with colorimetric reagents to form complex dyes--- asm.org
CF-IRMS (via N2)NH4+Diffusion to NH3, trapping as (NH4)2SO4, combustion to N2< 0.3‰ (often < 0.1‰)-- usgs.gov

Compound List:

Ammonia (NH3)

Ammonium ion (NH4+)

Ammonium Salts (general)

Humic Acids (HA)

Nitrate (B79036) (NO3-)

Nitrite (NO2-)

Hydroxylamine (NH2OH)

Hydrazine (N2H4)

Ammonium Molybdates

Ammonium Nitrate (AN)

Ammonium Chloride (NH4Cl)

Methylammonium Chloride (CH3NH3Cl)

Ammonium Oxalate Monohydrate ((NH4)2(COO)2 · H2O)

Benzyltrimethylammonium Chloride ((CH3)3(C6H5CH2)NCl)

Trimethyl(phenyl)ammonium Iodide ((CH3)3(C6H5)NI)

Tetra-n-butylammonium Molybdates ([(n-C4H9)4N]2Mo2O7)

Ammonium Phosphate Monobasic ((NH4)H2PO4)

Ammonium Phosphate Dibasic ((NH4)2HPO4)

Glycine

N-acetyl-valine (NAV)

Benzamide

Chitin

Nitrous Oxide (N2O)

Nitrogen (N2)

Nitric Oxide (NO)

Urea

Gadolinium(III) nitrate hexahydrate (Gd3+)

Maleic acid

Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Aqueous Nitrogen Species

Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique widely utilized for the analysis of biomolecules, but it is also applicable to smaller organic molecules, including nitrogen-containing species in aqueous solutions. The principle involves co-crystallizing the analyte with a matrix compound, which absorbs laser energy and facilitates the ionization and desorption of the analyte molecules. The ionized species are then separated based on their mass-to-charge ratio in a time-of-flight analyzer.

For aqueous nitrogen species, MALDI-TOF MS can detect and identify various amine, amide, and ammonium-containing compounds present in complex mixtures. While direct, high-resolution isotopic differentiation of 14N and 15N might require specialized setups or derivatization, the technique is adept at identifying different nitrogen-containing metabolites and their derivatives. Research has demonstrated its utility in analyzing small molecules in biological samples, where the precise mass measurement can distinguish between compounds with slight mass differences, indirectly aiding in the characterization of nitrogenous constituents.

Table 5.2.1: Representative MALDI-TOF MS Detections of Nitrogen Species

Detected Species (Example)Matrix Used (Example)m/z Value (Da)Relative Intensity (%)Notes
Ammonium ion (NH₄⁺)α-cyano-4-hydroxycinnamic acid (CHCA)18.0385Common detection in aqueous samples
Glycine amide2,5-dihydroxybenzoic acid (DHB)89.0562Detection of simple amide
PutrescineCHCA89.0978Detection of diamine
UreaDHB61.0445Detection of small nitrogenous molecule

Note: Specific m/z values and intensities are illustrative and depend on experimental conditions.

Gas Chromatography-Mass Spectrometry (GC/MS) for Gaseous Metabolites and Isotopic Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including gaseous metabolites like ammonia. The GC component separates compounds based on their volatility and differential interaction with the stationary phase of the chromatographic column. The MS detector then ionizes these separated components and analyzes them by their mass-to-charge ratio, providing both qualitative identification through fragmentation patterns and quantitative measurements.

For ammonia and other gaseous nitrogenous metabolites, GC/MS is invaluable. Isotopic analysis of nitrogen, specifically differentiating between 14N and 15N, is commonly performed using GC coupled with an isotope ratio mass spectrometer (IRMS) or through specialized GC-MS methods capable of resolving isotopologues. Studies have successfully employed GC/MS to accurately quantify ammonia and assess its isotopic enrichment in various matrices, such as environmental samples, agricultural studies, and biological systems. The ability to separate and detect different isotopomers allows for detailed metabolic flux analysis and tracing of nitrogen pathways.

Table 5.2.2: GC/MS Characteristics for Ammonia Isotopologue Analysis

AnalyteRetention Time (min)Key m/z Fragments (Da)Isotopic Abundance (%) (Example)Notes
14NH₃2.517, 1699.6Primary isotope
15NH₃2.518, 170.4Minor isotope, shows mass shift
14ND₃ (if applicable)2.721, 20TraceFor deuterated ammonia analysis

Note: Retention times are dependent on GC column and conditions. Fragment ions are characteristic. Isotopic abundance is typical for natural abundance; experimental values vary.

Vibrational Spectroscopy for 14NH3 Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the characteristic vibrational modes of molecules, providing unique spectral fingerprints. These techniques are highly effective for the identification and quantification of 14NH3, particularly in dynamic systems.

In-situ Analysis of Gaseous 14NH3 in Reaction Systems

Infrared (IR) and Raman spectroscopy are non-destructive techniques that can monitor molecular vibrations, making them ideal for in-situ analysis of gaseous 14NH3 within active reaction systems. Gaseous ammonia exhibits distinct absorption bands in the IR spectrum and scattering peaks in the Raman spectrum, corresponding to its fundamental vibrational modes, such as symmetric and asymmetric stretching and bending vibrations.

The application of these spectroscopies allows for real-time observation of ammonia concentration, reaction kinetics, and intermediate formation without perturbing the chemical environment. This capability is crucial in fields like catalysis, combustion analysis, and atmospheric chemistry, where continuous monitoring of gaseous reactants and products, including ammonia, is essential for understanding reaction mechanisms and optimizing processes.

Table 5.3.1: Characteristic Vibrational Frequencies of 14NH₃

Vibrational ModeDescriptionIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Assignment
ν₂Umbrella mode (inversion)950.2950.2ν₂
ν₄Asymmetric deformation1627.41627.4ν₄
ν₂ + ν₄Combination band31703170ν₂ + ν₄
ν₁Symmetric stretching3336.23336.2ν₁
ν₃Asymmetric stretching3443.73443.7ν₃

Note: Values are approximate for gaseous 14NH3 and can vary slightly with pressure and temperature.

Monitoring of 14N-isotopomers in Complex Mixtures

The sensitivity of vibrational frequencies to atomic mass makes IR and Raman spectroscopy highly effective for monitoring nitrogen isotopomers, including distinguishing between species containing 14N and other isotopes like 15N. When the nitrogen atom in ammonia is replaced by its heavier isotope, 15N, the vibrational frequencies shift due to the change in reduced mass.

By analyzing these spectral shifts, researchers can accurately identify and quantify different nitrogen isotopomers within complex mixtures. This capability is vital for tracing metabolic pathways, studying nitrogen cycling, and understanding isotope effects in chemical reactions. For instance, in biological or environmental studies where enriched 15N compounds are used as tracers, IR and Raman spectroscopy can track the incorporation and distribution of these isotopically labeled molecules by monitoring the specific vibrational signatures of 14N-containing versus 15N-containing species.

Table 5.3.2: Illustrative Spectral Shifts for 14N vs. 15N Isotopomers of Ammonia

Vibrational Mode14NH₃ Wavenumber (cm⁻¹)15NH₃ Wavenumber (cm⁻¹)Observed Shift (cm⁻¹)
ν₂ (Umbrella)950.2919.231.0
ν₄ (Deformation)1627.41600.127.3
ν₁ (Sym. Stretch)3336.23225.5110.7
ν₃ (Asym. Stretch)3443.73315.8127.9

Note: Values are approximate and represent typical shifts observed due to isotopic substitution.

Electron Spin Resonance (ESR) and Related Techniques

Electron Spin Resonance (ESR) spectroscopy, along with advanced techniques such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM), provides unparalleled insight into the electronic and magnetic environments of paramagnetic species, including the hyperfine interactions involving atomic nuclei.

Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) for Ligand Hyperfine Coupling Constants

While ammonia (NH₃) itself is diamagnetic, it can serve as a ligand in coordination complexes or participate in radical chemistry where unpaired electrons are present. In such scenarios, ESR spectroscopy can detect the paramagnetic center. However, to gain detailed information about the interaction of the ligand's nucleus, such as the 14N nucleus of ammonia, with the unpaired electron, more sensitive techniques like ENDOR and ESEEM are employed.

These techniques enhance the resolution of ESR spectra by detecting nuclear magnetic resonance (NMR) transitions that are coupled to the ESR transition. ENDOR and ESEEM are particularly powerful for determining hyperfine coupling constants (A) and quadrupole coupling constants (Q) for nuclei like 14N. The hyperfine coupling constant quantifies the strength of the magnetic interaction between the unpaired electron and the nucleus, providing critical information about the electronic structure, bonding, and proximity of the 14N nucleus to the unpaired electron. This is invaluable for characterizing the coordination environment of metal ions with ammonia ligands or studying radical species where ammonia plays a role.

Table 5.4.1: Representative Hyperfine Coupling Constants for 14N in Paramagnetic Complexes

Complex/Species (Example)NucleusTechniqueHyperfine Coupling Constant (A) (MHz)Quadrupole Coupling Constant (Q) (MHz)Notes
[Co(NH₃)₆]³⁺ (paramagnetic Co, hypothetical interaction)14N (ligand)ENDOR1.5 - 3.0-0.5 - 0.8Illustrative values for N ligand to a paramagnetic metal center.
Organic radical with NH₂ group14NESEEM5.0 - 15.0-1.0 - 2.0Values depend on radical structure and delocalization.
Vanadyl acetylacetonate (B107027) (VO(acac)₂) with ammonia adduct14N (ammonia)ENDOR0.8 - 2.5-0.2 - 0.6Shows interaction of ammonia ligand with V=O moiety.

Note: These are illustrative values. Actual coupling constants are highly dependent on the specific chemical environment, oxidation state, and molecular structure.

Compound Names Mentioned:

Ammonia-14N (14NH₃)

Ammonia (NH₃)

Ammonium ion (NH₄⁺)

Nitrogen-14 (14N)

Nitrogen-15 (15N)

Deuterated Ammonia (e.g., 14ND₃)

Applications of Ammonia 14n in Diverse Research Fields

Environmental and Atmospheric Chemistry

In the field of environmental and atmospheric chemistry, Ammonia-14N is instrumental in studying the fate of ammonia (B1221849) in the atmosphere, its role in aerosol formation, and its deposition, which has significant implications for air quality and ecosystem health.

Ammonia (NH3) is a primary alkaline gas in the atmosphere that plays a crucial role in neutralizing acidic gases such as sulfuric acid (H2SO4) and nitric acid (HNO3). This neutralization process leads to the formation of ammonium (B1175870) (NH4+) salts, which are a major component of fine particulate matter (PM2.5). nih.govsci-hub.sesemanticscholar.org The conversion of gaseous this compound to particulate 14NH4+ is a key process in atmospheric chemistry. nih.govbohrium.com

The study of nitrogen isotopes, specifically the ratio of 15N to 14N, provides valuable insights into these gas-to-particle conversion processes. acs.org Isotopic fractionation, the partitioning of isotopes between two substances or phases, occurs during these transformations. For instance, the conversion of NH3 to NH4+ can result in a change in the isotopic composition, which can be traced to understand the underlying chemical and physical processes. acs.org Research has shown that the isotopic signature of ammonia and ammonium can help identify the sources of atmospheric ammonia and the mechanisms of aerosol formation. acs.orgacs.org

The equilibrium between gaseous ammonia and particulate ammonium is influenced by temperature and humidity, which in turn affects the isotopic fractionation. sci-hub.se Understanding these relationships is crucial for accurately modeling the atmospheric nitrogen cycle and the formation of secondary aerosols.

Numerical models are essential tools for estimating the concentration and deposition of atmospheric ammonia over large geographical areas where direct measurements are limited. ceh.ac.uknerc.ac.uk These models simulate the emission, transport, chemical transformation, and deposition of ammonia. ceh.ac.uknih.govresearchgate.net Models such as the Fine Resolution Atmospheric Multi-pollutant Exchange (FRAME) model and the Local Area Dispersion and Deposition (LADD) model are used to predict ammonia concentrations and deposition fluxes at various spatial resolutions. nerc.ac.ukceh.ac.ukresearchgate.net

These models incorporate key processes such as:

Emissions: Primarily from agricultural sources like livestock and fertilizer application. ceh.ac.uk

Transport: The movement of ammonia in the atmosphere, influenced by wind patterns and atmospheric stability. ceh.ac.uk

Chemical Transformation: The conversion of ammonia gas to ammonium aerosol. ceh.ac.uk

Deposition: The removal of ammonia and ammonium from the atmosphere through dry and wet deposition. ceh.ac.ukmdpi.com Dry deposition is a significant removal process for ammonia, where it is absorbed by surfaces, while wet deposition involves the removal by precipitation. ceh.ac.uk

The accuracy of these models is often evaluated by comparing their output with measurements from monitoring networks. nerc.ac.uk Such comparisons have shown that while models can capture the general spatial and temporal trends, there can be underestimations in concentrations and depositions, highlighting the need for more detailed and accurate emission data. ceh.ac.uk

Table 1: Comparison of Modeled Ammonia Concentrations and Deposition

ModelResolutionKey FeaturesApplication
FRAME 5 km x 5 kmLagrangian model, incorporates detailed chemical transformations.National and regional scale modeling of ammonia concentrations and deposition. nerc.ac.ukceh.ac.uk
LADD 50 m x 50 mHigh-resolution trajectory model, focuses on dry deposition.Local scale dispersion and deposition modeling near sources. ceh.ac.ukresearchgate.net
ADMS VariableLocal dispersion model, can simulate point sources.Assessing the impact of individual sources on local ammonia concentrations. nerc.ac.uk

The natural abundance of nitrogen isotopes, 14N and 15N, serves as a powerful tool for tracing the sources and transformations of nitrogen in the environment. st-andrews.ac.ukwikipedia.orgusgs.gov The isotopic composition of nitrogen is typically expressed in delta notation (δ15N), which represents the deviation of the 15N/14N ratio of a sample from that of a standard (atmospheric N2). acs.orgacs.org

Different sources of ammonia have distinct δ15N signatures. For instance, ammonia volatilized from synthetic fertilizers generally has a different isotopic signature than that from livestock manure. mdpi.commdpi.com By measuring the δ15N of atmospheric ammonia and ammonium, researchers can apportion the contributions from various sources. acs.orgresearchgate.net

Isotopic fractionation during key nitrogen cycle processes, such as ammonia volatilization, nitrification, and denitrification, leads to variations in the δ15N values of different nitrogen compounds. st-andrews.ac.ukmdpi.com For example, ammonia volatilization results in the remaining ammonium pool becoming enriched in 15N, while the volatilized ammonia is depleted in 15N. mdpi.com These isotopic shifts provide valuable information about the biogeochemical processes occurring in different ecosystems. st-andrews.ac.ukst-andrews.ac.ukgeoscienceworld.org

Agricultural and Soil Science

In agricultural and soil science, understanding the fate of this compound is fundamental to managing nitrogen fertilizers efficiently, minimizing environmental losses, and maintaining soil health.

Nitrogen is a crucial nutrient for plant growth, and its cycling in agricultural soils is a complex process involving various transformations of nitrogen compounds. ufl.edufrontiersin.org The majority of nitrogen in soil is in organic forms, which are not directly available to plants. Soil microorganisms play a vital role in converting this organic nitrogen into inorganic forms, such as ammonium (NH4+) and nitrate (B79036) (NO3-), through a process called mineralization. ufl.eduresearchgate.net

The dynamics of soil organic matter are intrinsically linked to the nitrogen cycle. The decomposition of organic matter releases ammonium, which can then be taken up by plants or further transformed. soilsa.com The ratio of carbon to nitrogen in organic matter influences the rates of mineralization and immobilization (the conversion of inorganic nitrogen to organic forms by microorganisms). ufl.edu

Once ammonium (containing 14N) is present in the soil, either from mineralization of organic matter or the application of fertilizers, it can undergo several transformations. ufl.edusoilsa.com

Nitrification: This is a two-step process where soil bacteria convert ammonium to nitrite (NO2-) and then to nitrate (NO3-). ufl.eduresearchgate.net Nitrate is highly mobile in the soil and can be readily taken up by plants, but it is also susceptible to leaching into groundwater. ufl.edu

Immobilization: Soil microorganisms can take up ammonium and nitrate, incorporating the nitrogen into their biomass. ufl.edu This process temporarily reduces the amount of nitrogen available to plants.

Ammonia Volatilization: Under alkaline conditions, ammonium in the soil can be converted to ammonia gas and lost to the atmosphere. ufl.edusoilsa.com

Fixation: Ammonium ions can be trapped within the layers of certain clay minerals, making them less available to plants and microbes.

The balance between these processes determines the availability of nitrogen to crops and the potential for nitrogen losses to the environment. wur.nlthuenen.de Understanding the transformations of ammonium and nitrate is therefore essential for sustainable agricultural practices.

Table 2: Key Nitrogen Transformations in Soil Involving this compound

ProcessTransformationKey FactorsSignificance
Mineralization Organic-N → 14NH4+Soil temperature, moisture, C/N ratioMakes nitrogen available to plants. ufl.edu
Nitrification 14NH4+ → 14NO3-Soil aeration, pH, temperatureProduces a mobile form of nitrogen that is easily taken up by plants but also prone to leaching. ufl.eduresearchgate.net
Immobilization 14NH4+, 14NO3- → Organic-NMicrobial activity, C/N ratioTemporarily reduces plant-available nitrogen. ufl.edu
Volatilization 14NH4+ → 14NH3 (gas)Soil pH, temperature, moistureA significant pathway for nitrogen loss from agricultural systems. ufl.edusoilsa.com

Ammonia Volatilization and Abatement Strategies in Agricultural Systems

Ammonia (NH₃) volatilization represents a significant pathway for nitrogen loss in agricultural systems globally, leading to reduced nitrogen use efficiency by crops, environmental pollution, and negative impacts on human health. nih.govwikipedia.orgnih.govnau.eduunimelb.edu.au A substantial portion of nitrogen from synthetic fertilizers can be lost to the atmosphere as ammonia gas. nih.govwikipedia.orgnih.govnau.eduunimelb.edu.au Research indicates that globally, up to 64% of applied nitrogen can be lost as NH₃, with an average loss of 18%. nih.govwikipedia.orgnau.educornell.edu

The application of urea-based fertilizers is a primary contributor to ammonia volatilization. wiley.comtandfonline.com When urea is applied to the soil, it undergoes hydrolysis, a reaction that can increase the soil pH and favor the formation of ammonia gas. wiley.com Several factors influence the rate of ammonia volatilization, including soil pH, temperature, moisture, and the method of fertilizer application. wiley.comresearchgate.netucdavis.edu Increased temperatures and higher soil pH levels generally lead to greater ammonia losses. researchgate.netucdavis.edu

To address this issue, various abatement strategies have been developed and researched. These strategies can be broadly categorized into fertilizer management practices and the use of enhanced-efficiency fertilizers.

A meta-analysis of 824 observations has quantified the effectiveness of several mitigation strategies. The use of non-urea-based fertilizers, such as ammonium nitrate and ammonium sulfate (B86663), can significantly decrease ammonia volatilization by as much as 75%. cornell.edu Deep placement of fertilizers, rather than surface application, has been shown to reduce ammonia loss by approximately 55%. cornell.edu Irrigation following fertilizer application can also be an effective strategy, reducing volatilization by about 35%. cornell.edu

Enhanced-efficiency fertilizers, particularly those containing urease inhibitors, have demonstrated significant reductions in ammonia emissions. Urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), slow the rate at which urea is hydrolyzed, thereby reducing the potential for ammonia loss. nih.gov Studies have shown that urease inhibitors can decrease ammonia volatilization by an average of 54%. nih.govwikipedia.orgnau.educornell.edu Controlled-release fertilizers have been found to be even more effective, reducing ammonia loss by approximately 68%. nih.govwikipedia.orgnau.educornell.edu Conversely, nitrification inhibitors, which are designed to slow the conversion of ammonium to nitrate, have been observed to increase ammonia volatilization by 38%. nih.govwikipedia.orgnau.educornell.edu

The table below summarizes the effectiveness of various ammonia volatilization abatement strategies based on a global meta-analysis.

Abatement StrategyAverage Reduction in Ammonia Volatilization (%)
Use of Non-Urea Based Fertilizers75%
Controlled-Release Fertilizers68%
Deep Placement of Fertilizers55%
Urease Inhibitors54%
Irrigation35%
Mixing with Amendments (e.g., pyrite, zeolite)35%

Data sourced from a meta-analysis of 824 observations. nih.govnau.educornell.edu

Materials Science and Advanced Applications

Ammonia as a Polarized Solid Target Material in Particle Physics (e.g., Dynamic Nuclear Polarization DNP)

Solid-state ammonia (¹⁴NH₃) serves as a crucial material for polarized targets in particle physics experiments, primarily through a technique known as Dynamic Nuclear Polarization (DNP). The high concentration of polarizable nucleons in ammonia makes it an advantageous target material. DNP is a method used to enhance the nuclear polarization of a sample far beyond the thermal equilibrium value. This is achieved by transferring the high electron spin polarization to the nuclear spins via microwave irradiation.

The process involves doping the ammonia with paramagnetic centers, which provide unpaired electron spins. The material is then cooled to very low temperatures (around 1 Kelvin) and placed in a strong magnetic field (typically 2.5 to 5 Tesla). Microwaves with a frequency close to the electron spin resonance are then used to transfer the electron polarization to the protons in the ammonia molecules. This technique can achieve proton polarizations exceeding 90%.

Irradiated ammonia has proven to be a particularly effective polarized target material. The irradiation process creates the necessary paramagnetic centers for DNP. Irradiated ¹⁴NH₃ and deuterated ammonia (¹⁴ND₃) have demonstrated high levels of polarization and are significantly more resistant to radiation damage compared to chemically-doped hydrocarbon target materials. This radiation hardness is a critical advantage in high-intensity particle beam experiments.

Role of Ammonia in Fabrication of Nitride-Based Materials

Ammonia (NH₃) is a fundamental precursor in the fabrication of a wide range of nitride-based materials, which are essential components in modern electronic and optoelectronic devices. Its primary role is to serve as the nitrogen source in various synthesis and crystal growth processes.

One of the most prominent applications of ammonia is in the production of Gallium Nitride (GaN). GaN is a wide-bandgap semiconductor that forms the basis for blue, green, and white light-emitting diodes (LEDs) and high-power, high-frequency transistors. The most common industrial method for growing GaN crystals is Metal-Organic Chemical Vapor Deposition (MOCVD). In this process, a gallium-containing organometallic compound, such as trimethylgallium (TMG), is reacted with a large excess of ammonia gas at high temperatures (typically 800-1100 °C). wikipedia.org The ammonia decomposes at these temperatures, providing the reactive nitrogen atoms that bond with gallium to form a GaN thin film on a substrate. The reaction can be summarized as:

2 Ga(CH₃)₃ + 2 NH₃ → 2 GaN + 6 CH₄

Another technique for GaN growth is ammonia-based Molecular Beam Epitaxy (ammonia-MBE), which offers advantages such as the elimination of gallium droplets that can occur in other MBE methods. compoundsemiconductor.net

Ammonia is also crucial for the synthesis of other important nitride materials, such as Indium Nitride (InN) and Aluminum Nitride (AlN). The ammonothermal synthesis method, which uses supercritical ammonia as a solvent at high pressures and temperatures, is a promising technique for growing bulk crystals of these materials. mdpi.comresearchgate.net For instance, InN crystals can be grown from indium trichloride and potassium amide in supercritical ammonia at around 280 MPa. researchgate.net The low thermal stability of InN makes the use of ammonia as a nitrogen source challenging, as the high temperatures required to decompose ammonia can exceed the decomposition temperature of InN. guidechem.com

Biological Research (Excluding Human Clinical Data)

Ammonia Transport Mechanisms Across Biological Membranes (e.g., Erythrocyte Permeability Studies)

The transport of ammonia across biological membranes is a fundamental physiological process. Due to its potential toxicity, cells have developed sophisticated mechanisms to control its movement. While some ammonia can diffuse across cell membranes, specialized protein channels facilitate its efficient transport.

Studies on human erythrocytes (red blood cells) have provided significant insights into these mechanisms. It is now understood that the Rh (Rhesus) blood group proteins, specifically the Rh-associated glycoprotein (RhAG), function as ammonia channels. ucsf.edu These proteins facilitate the movement of ammonia across the erythrocyte membrane.

Research using ¹⁴N and ¹⁵N saturation transfer Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to measure the permeability of the erythrocyte membrane to ammonia under equilibrium exchange conditions. physiology.org These studies have shown that ammonia influx is directly proportional to its concentration and is not a saturable process, which is consistent with passive diffusion. physiology.org The apparent permeability of the membrane to ammonia increases with pH, corresponding to the higher fraction of the uncharged NH₃ species. physiology.org

The transport mechanism is thought to be electroneutral, potentially involving an exchange of NH₄⁺ for H⁺. Functional characterization has revealed that the uptake of ammonium is independent of the membrane potential and the sodium gradient but is stimulated by a higher extracellular pH or a lower intracellular pH, supporting the hypothesis of an H⁺-coupled counter-transport mechanism. ashpublications.org

The table below presents key findings from a study on the permeability of human erythrocytes to ammonia.

ParameterValue
Ammonia Influx Rate (at pH 7.0)0.39 ± 0.012 fmol·cell⁻¹·s⁻¹·mM⁻¹
Permeability of Unstirred Layers1.1 ± 0.45 x 10⁻³ cm/s
Permeability of NH₃0.21 ± 0.014 cm/s
Arrhenius Activation Energy for NH₃ Permeability49.5 ± 11.8 kJ/mol

Data from ¹⁴N and ¹⁵N saturation transfer NMR experiments. physiology.org

Microbial Nitrogen Transformation Pathways (e.g., Anammox, Nitrification)

Ammonia is a central compound in the global nitrogen cycle, and its transformation is mediated by a diverse array of microorganisms through various pathways. Two key processes are anaerobic ammonium oxidation (anammox) and nitrification.

Anammox (Anaerobic Ammonium Oxidation)

The anammox process is a significant microbial pathway in the nitrogen cycle where ammonium (NH₄⁺) is oxidized under anaerobic conditions using nitrite (NO₂⁻) as the electron acceptor, producing dinitrogen gas (N₂). wikipedia.orgfiveable.messwm.info This process is carried out by a specific group of bacteria belonging to the phylum Planctomycetes. wikipedia.org

A key and unusual feature of anammox bacteria is the presence of a specialized intracellular compartment called the anammoxosome, where the anammox reaction takes place. wikipedia.orgfiveable.me A toxic intermediate, hydrazine (N₂H₄), is produced during this process. libretexts.org

The biochemical pathway involves several steps:

Nitrite is reduced to nitric oxide (NO) by a nitrite reductase enzyme. fiveable.me

Hydrazine is synthesized from nitric oxide and ammonium by a hydrazine synthase enzyme. fiveable.me

Hydrazine is then oxidized to dinitrogen gas by a hydrazine dehydrogenase enzyme. fiveable.me

Nitrification

Nitrification is the biological oxidation of ammonia to nitrate, occurring in two distinct steps, each carried out by different groups of microorganisms. wikipedia.orgnih.gov

The first step, the oxidation of ammonia to nitrite, is performed by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). wikipedia.org The key enzyme in this step is ammonia monooxygenase (AMO), which catalyzes the conversion of ammonia to hydroxylamine (NH₂OH). wikipedia.org Hydroxylamine is then oxidized to nitrite by hydroxylamine oxidoreductase (HAO). wikipedia.org

The second step is the oxidation of nitrite to nitrate (NO₃⁻), carried out by nitrite-oxidizing bacteria (NOB).

Recently, a groundbreaking discovery revealed that some bacteria of the genus Nitrospira are capable of complete nitrification, oxidizing ammonia all the way to nitrate within a single organism. nih.gov This process is termed "comammox" (complete ammonia oxidation). nih.gov

The table below outlines the key microorganisms and enzymes involved in the anammox and nitrification pathways.

ProcessKey MicroorganismsKey Enzymes
Anammox Bacteria of the phylum Planctomycetes (e.g., Brocadia, Kuenenia)Nitrite Reductase, Hydrazine Synthase, Hydrazine Dehydrogenase
Nitrification (Step 1) Ammonia-Oxidizing Bacteria (AOB) (e.g., Nitrosomonas), Ammonia-Oxidizing Archaea (AOA)Ammonia Monooxygenase (AMO), Hydroxylamine Oxidoreductase (HAO)
Nitrification (Step 2) Nitrite-Oxidizing Bacteria (NOB) (e.g., Nitrobacter)Nitrite Oxidoreductase (NXR)
Comammox Bacteria of the genus NitrospiraAmmonia Monooxygenase (AMO), Hydroxylamine Oxidoreductase (HAO), Nitrite Oxidoreductase (NXR)

Role of Ammonia in Biochemical Nitrogen Cycling (e.g., Hydrazine Metabolism)

The investigation of biochemical nitrogen cycling, particularly the metabolic pathways of compounds like hydrazine, heavily relies on isotopic labeling to trace the transformation of nitrogen-containing molecules. While research often employs the stable isotope Nitrogen-15 (¹⁵N) for its utility as a tracer, the findings invariably illuminate the metabolic fate of the naturally abundant and unlabeled this compound.

In the context of microbial nitrogen cycling, both ammonia-oxidizing archaea (AOA) and bacteria (AOB) demonstrate the capacity to metabolize hydrazine. nih.govnih.gov These microorganisms, which are fundamental to the global nitrogen cycle, can oxidize hydrazine to dinitrogen gas (N₂), a process that can be coupled to ATP production. nih.gov This metabolic capability positions hydrazine as both a substrate and an inhibitor within the ammonia oxidation pathway. nih.govnih.gov The enzymatic machinery responsible for ammonia oxidation interacts with hydrazine, indicating that the natural substrate, this compound, and hydrazine compete for access to the same active sites. nih.gov

The anammox (anaerobic ammonia oxidation) process, a crucial part of the nitrogen cycle, involves the reaction of ammonia and nitrite to produce dinitrogen gas, with hydrazine as a key intermediate. nih.gov Isotopic labeling studies have been instrumental in elucidating this pathway, demonstrating the coupling of ¹⁴N from ammonia with ¹⁵N from nitrite, or vice versa, to form ¹⁴N¹⁵N gas, confirming the role of hydrazine as an intermediate. chemrxiv.org These studies inherently describe the behavior and reactivity of the unlabeled, naturally occurring this compound within these critical biogeochemical processes.

The following table summarizes key research findings regarding the interplay between ammonia and hydrazine metabolism, primarily derived from isotopic labeling studies which, by extension, provide insights into the role of this compound.

Research FocusKey FindingsImplication for this compound
Vertebrate Hydrazine Metabolism Administration of ¹⁵N-hydrazine did not result in labeled ammonia in urine, though it did lead to the formation of ¹⁵N₂ gas. dtic.milSuggests that the observed elevation in blood ammonia following hydrazine exposure is likely due to metabolic disruption rather than direct conversion, affecting the endogenous this compound pool.
Microbial Ammonia Oxidation Hydrazine acts as both a substrate and a competitive inhibitor for ammonia-oxidizing microorganisms (AOA and AOB). nih.govnih.govThis compound is the natural substrate for these organisms, and its metabolism is directly impacted by the presence of hydrazine.
Anammox Process Hydrazine is a confirmed intermediate in the anaerobic oxidation of ammonia to dinitrogen gas. nih.govchemrxiv.orgThis fundamental nitrogen cycle pathway directly involves the transformation of this compound via a hydrazine intermediate.

These findings underscore the integral role of this compound in the biochemical pathways involving hydrazine. While stable isotopes are powerful research tools, the ultimate goal is to understand the metabolism of the naturally occurring compounds that constitute the vast majority of the nitrogen cycle.

Isotopic Considerations and Tracer Applications of Ammonia 14n

Isotopic Exchange and Fractionation Processes

Nitrogen, a fundamental component of innumerable molecules essential for life, possesses two stable isotopes: the more abundant ¹⁴N and the less common ¹⁵N. The slight mass difference between these isotopes leads to isotopic fractionation, a process that results in the unequal partitioning of isotopes during physical, chemical, and biological transformations. This phenomenon is particularly significant in the study of ammonia (B1221849) (NH₃), a key species in the global nitrogen cycle. Understanding the isotopic exchange and fractionation of ammonia-14N provides critical insights into various environmental and biochemical processes.

Gas-Phase and Condensed-Phase Isotopic Fractionation of Nitrogen Species

Isotopic fractionation of nitrogen in ammonia can occur in both gas and condensed phases, with the extent of fractionation being influenced by the specific physical and chemical conditions. In the gas phase, kinetic isotope effects often dominate, where molecules containing the lighter ¹⁴N isotope react or diffuse at a slightly faster rate than those with ¹⁵N.

Conversely, in condensed phases, such as aqueous solutions or particulate matter, equilibrium isotope effects are more prevalent. These effects are governed by the differences in the vibrational energies of molecules containing ¹⁴N versus ¹⁵N. Theoretical calculations and laboratory experiments have demonstrated that during the gas-to-particle conversion of ammonia to ammonium (B1175870) (NH₄⁺), the heavier ¹⁵N isotope is preferentially enriched in the condensed-phase ammonium. researchgate.netnih.gov This fractionation is a consequence of the different zero-point energies of the ¹⁴N-H and ¹⁵N-H bonds.

For instance, theoretical calculations predict an isotope fractionation factor of +35 ‰ at 25°C for the transformation of NH₃ to particulate NH₄⁺. researchgate.net Laboratory experiments have reported an isotopic enrichment factor of +33 ‰ for the isotope fractionation during the conversion of ammonia gas to ammonium sulfate (B86663) particles. researchgate.net Adsorption experiments of gaseous ammonia onto clay minerals have also shown that the adsorbed ammonia is enriched in ¹⁵N. nih.gov This indicates that in equilibrium processes between gaseous ammonia and condensed-phase ammonium, the heavier isotope favors the more stable, condensed state.

The following table summarizes key findings on nitrogen isotope fractionation between gaseous ammonia and condensed-phase ammonium.

Transformation Phase Change Isotope Enrichment in Condensed Phase Reported Fractionation (‰) Reference
NH₃ to particulate NH₄⁺Gas to Solid¹⁵N+35 (theoretical) researchgate.net
NH₃ to (NH₄)₂SO₄ particlesGas to Solid¹⁵N+33 (experimental) researchgate.net
NH₃ adsorption on clay mineralsGas to Solid¹⁵N+41.8 to +71.4 (experimental) nih.gov

Equilibrium Isotope Exchange Fractionations in Environmental Systems

In environmental systems, the equilibrium isotope exchange between gaseous ammonia (NH₃) and aqueous ammonium (NH₄⁺) is a critical process influencing the isotopic composition of atmospheric and aquatic nitrogen pools. This reversible reaction can be represented as:

¹⁵NH₃(g) + ¹⁴NH₄⁺(aq) ⇌ ¹⁴NH₃(g) + ¹⁵NH₄⁺(aq)

Due to differences in vibrational frequencies, the heavier ¹⁵N isotope preferentially partitions into the aqueous ammonium ion. acs.org This results in atmospheric ammonia being isotopically lighter (depleted in ¹⁵N) compared to ammonium in aerosols and precipitation. The magnitude of this fractionation is temperature-dependent, with greater fractionation occurring at lower temperatures.

Recent experimental work has suggested fractionation factors for ammonia degassing from aqueous solutions to be 1.0454 (±0.0007) at 296 K, 1.0377 (±0.0007) at 323 K, and 1.0335 (±0.0006) at 343 K. acs.org These values are higher than some previously reported experimental and theoretical estimates. acs.org The reversible phase-equilibrium reactions involving ammonia and its corresponding ammonium salts in the atmosphere are expected to lead to nitrogen isotopic composition differences between aerosol ammonium and gaseous ammonia, with calculations indicating a value of 31 ± 4‰ at 298 K. acs.org

This equilibrium fractionation has significant implications for using nitrogen isotopes to trace ammonia sources. For example, the isotopic signature of ammonia emitted from agricultural sources can be altered by gas-particle partitioning in the atmosphere before it is deposited in ecosystems. acs.org Understanding these fractionation factors is crucial for accurately interpreting the isotopic data in environmental studies.

Tracer Methodologies Utilizing ¹⁴N (in conjunction with ¹⁵N)

The differential abundance of the stable isotopes ¹⁴N and ¹⁵N provides a powerful tool for tracing the movement and transformation of nitrogen in various systems. By introducing a compound enriched in ¹⁵N into a system, scientists can follow its path and quantify its conversion into other nitrogen-containing compounds. This isotopic labeling technique is fundamental to elucidating reaction mechanisms, tracking nitrogen fluxes, and measuring transformation rates.

Application of ¹⁴N/¹⁵N Isotope Labeling for Reaction Mechanism Elucidation

Isotopic labeling with ¹⁵N is a cornerstone technique for unraveling the intricate details of chemical and biochemical reaction mechanisms. nih.govwikipedia.org By strategically placing a ¹⁵N label in a reactant molecule, researchers can track the fate of that specific nitrogen atom throughout a reaction. The position of the ¹⁵N in the products provides direct evidence for bond-breaking and bond-forming steps, helping to distinguish between proposed mechanistic pathways.

For example, in the study of enzymatic reactions, ¹⁵N-labeled substrates can be used to determine which nitrogen atoms are involved in catalysis and how they are transformed. This approach has been instrumental in understanding the mechanisms of enzymes involved in nitrogen metabolism. Similarly, in synthetic organic chemistry, ¹⁵N labeling can help to confirm the proposed mechanism of a novel reaction. chemrxiv.org The analysis of the isotopic composition of the products is typically performed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Tracing Nitrogen Fluxes in Ecosystems and Biochemical Pathways

The use of ¹⁵N-enriched tracers has revolutionized our understanding of nitrogen cycling in both terrestrial and aquatic ecosystems. oup.comvliz.be By applying a ¹⁵N-labeled compound, such as ammonium or nitrate (B79036), to an ecosystem, scientists can trace the movement of the added nitrogen through various pools, including soil organic matter, microbial biomass, plants, and eventually into the atmosphere or aquatic systems. nine-esf.org

This methodology allows for the quantification of nitrogen fluxes between these different pools, providing insights into the rates of key processes that govern nitrogen availability and loss in ecosystems. For instance, ¹⁵N tracer studies have been used to determine the amount of nitrogen transferred between different plant species through mycorrhizal networks, revealing the complex interactions that occur belowground. oup.com In biochemical studies, ¹⁵N-labeled precursors are used to trace the synthesis of amino acids, proteins, and other nitrogenous biomolecules, mapping out metabolic pathways within organisms. nih.gov

Quantification of Nitrogen Transformation Rates (e.g., Mineralization, Immobilization, Nitrification)

A key application of ¹⁵N isotope labeling is the quantification of gross rates of nitrogen transformation processes in the soil. researchgate.netnih.gov These processes, which include mineralization (the conversion of organic nitrogen to ammonium), immobilization (the uptake of inorganic nitrogen by microorganisms), and nitrification (the oxidation of ammonium to nitrate), occur simultaneously, making it difficult to measure their individual rates using conventional methods.

The ¹⁵N pool dilution technique is a powerful approach to overcome this challenge. nih.gov This method involves adding a known amount of a ¹⁵N-labeled inorganic nitrogen compound (e.g., ¹⁵NH₄⁺) to a soil sample and then monitoring the change in the isotopic enrichment of that pool over time. The dilution of the ¹⁵N label is a direct result of the production of the unlabeled form of that compound from another nitrogen pool. For example, the dilution of the ¹⁵NH₄⁺ pool is used to calculate the gross rate of mineralization. By simultaneously measuring the changes in the total size of the inorganic nitrogen pools, it is possible to calculate the gross rates of both production and consumption processes. nih.gov

The table below presents a simplified example of how ¹⁵N pool dilution data can be used to calculate gross nitrogen transformation rates.

Time (hours) Total NH₄⁺ Pool (µg N/g soil) ¹⁵N Enrichment of NH₄⁺ (atom % excess) Gross Mineralization Rate (µg N/g soil/hr) Gross Immobilization Rate (µg N/g soil/hr)
010.050.0--
248.020.01.52.0

Future Research Directions and Emerging Paradigms for Ammonia 14n

Development of Novel Spectroscopic and Analytical Techniques for ¹⁴N

The inherent challenges of studying the ¹⁴N nucleus, primarily its quadrupole moment which leads to broad spectral lines in Nuclear Magnetic Resonance (NMR) spectroscopy, have spurred innovation in analytical techniques. Future research will focus on overcoming these limitations to provide higher resolution and sensitivity.

Recent advancements in solid-state NMR (ssNMR) spectroscopy, such as the use of broadband cross-polarization from abundant nuclei like protons (¹H), have already demonstrated significant enhancements in ¹⁴N signal-to-noise ratios, reducing experimental times by orders of magnitude. Further development of techniques like ¹⁴N overtone NMR, which is less affected by quadrupolar interactions, will be crucial for obtaining high-resolution spectra and enabling precise measurements of ¹H-¹⁴N distances in solid materials.

Beyond NMR, Nuclear Quadrupole Resonance (NQR) spectroscopy, which directly probes the interaction of the nuclear quadrupole moment with the local electric field gradient, offers a sensitive method for characterizing ¹⁴N environments in crystalline solids. Future advancements in NQR instrumentation and methodology are expected to provide more detailed structural and electronic information about ¹⁴NH₃ in various matrices.

Mass spectrometry techniques are also evolving. While traditionally used for isotopic ratio analysis (¹⁵N/¹⁴N), new methods are being developed for more precise quantification of ¹⁴N-containing compounds in complex environmental and biological samples. High-resolution mass spectrometry, coupled with advanced separation techniques, will be instrumental in tracing the pathways of ¹⁴NH₃ and its derivatives.

Advanced Computational Approaches for Complex ¹⁴NH₃ Systems

Computational chemistry is becoming an indispensable tool for understanding the behavior of ¹⁴NH₃ at the molecular level. Future research will leverage increasingly powerful computational resources and sophisticated theoretical models to simulate complex systems involving Ammonia-14N with unprecedented accuracy.

Key areas of development include:

Machine-Learned Force Fields: The development of machine-learned (ML) force fields, trained on data from high-level quantum mechanical calculations like Density Functional Theory (DFT), is revolutionizing molecular dynamics (MD) simulations. These ML-based models can accurately describe the complex interatomic interactions in ¹⁴NH₃ systems, enabling large-scale simulations of processes like ammonia (B1221849) synthesis on catalytic surfaces.

Deep Learning for Chemical Kinetics: Deep neural networks (DNNs) are being employed as surrogate models to accelerate the simulation of complex chemical kinetics in ammonia combustion and synthesis. This approach can significantly reduce the computational cost of high-fidelity simulations.

High-Accuracy Rovibrational Spectra Prediction: Advanced ab initio calculations are being used to compute the potential energy surfaces of ¹⁴NH₃ with high precision. These calculations allow for the accurate prediction of rovibrational energy levels and transition frequencies, aiding in the assignment and interpretation of high-resolution experimental spectra.

These computational advancements will provide deeper insights into reaction mechanisms, molecular dynamics, and spectroscopic properties of ¹⁴NH₃, guiding the design of new catalysts and materials.

Green Chemistry and Sustainable Synthesis of this compound

The industrial production of ammonia via the Haber-Bosch process is energy-intensive and relies heavily on fossil fuels. A major thrust of future research is the development of green and sustainable methods for synthesizing ¹⁴NH₃.

Promising research directions include:

Electrocatalytic Nitrogen Reduction Reaction (NRR): This approach uses renewable electricity to drive the conversion of dinitrogen (N₂) and a hydrogen source (like water) to ammonia at ambient temperature and pressure. Research is focused on developing highly active, selective, and stable electrocatalysts to improve the Faradaic efficiency and ammonia yield.

Photocatalytic Nitrogen Fixation: Inspired by natural photosynthesis, this method utilizes semiconductor photocatalysts to harness light energy to drive the synthesis of ammonia from N₂ and water. Future work will focus on designing novel photocatalytic materials with enhanced light absorption, charge separation, and N₂ activation capabilities.

Biocatalytic Synthesis: Leveraging the nitrogenase enzyme, which naturally catalyzes the conversion of N₂ to ammonia, offers a biological route to sustainable ammonia production. Research is exploring the engineering of microorganisms to enhance their nitrogen-fixing capabilities and the development of cell-free enzymatic systems.

Table 1: Performance Metrics for Sustainable this compound Production Methods
Production MethodEnergy Consumption (kWh/kg NH₃)Ammonia Production RateTechnology Readiness Level (TRL)
Conventional Haber-Bosch 8.6 - 12High9
Electrocatalytic NRR Varies widely (often >100)Low to Moderate2-4
Photocatalytic N₂ Fixation N/A (uses light energy)Low (e.g., 24 - 327 µmol g⁻¹ h⁻¹) acs.orgmdpi.com2-3
Biocatalytic (Nitrogenase) High (ATP-dependent)Moderate2-4
Green Ammonia (Electrolysis-HB) 8.7 - 10.43High6-8

Deeper Understanding of ¹⁴N Cycling in Environmental Systems under Global Change

This compound is a key component of the global nitrogen cycle, and its dynamics are intricately linked to climate change. Future research will aim to elucidate the complex interactions between the nitrogen cycle and a changing environment.

A critical area of investigation is the isotopic fractionation of ¹⁴N during key microbial processes such as nitrification and denitrification. The extent of this fractionation can provide valuable information about the rates of these processes in different ecosystems. For instance, the isotopic enrichment factor for denitrification of nitrite (NO₂⁻) to nitrous oxide (N₂O) has been observed to vary from approximately -33‰ to -11‰ depending on environmental conditions like temperature and the availability of organic matter cdnsciencepub.com. Similarly, nitrogen isotope fractionation factors for nitrification have been reported in the range of 14‰ to 38‰ frontiersin.org.

Emerging research paradigms in this area include:

Stable Isotope Probing (SIP): This technique involves introducing a substrate labeled with a stable isotope (though typically ¹³C or ¹⁵N, the principles can be extended to ¹⁴N dynamics) into an environmental sample. By tracking the incorporation of the isotope into microbial biomass and metabolites, researchers can identify the specific microorganisms responsible for key nitrogen transformations.

Advanced Isotope Models: The development of more sophisticated ecosystem models that incorporate nitrogen isotope fractionation will allow for better predictions of how nitrogen cycling will respond to climate change factors such as rising temperatures, altered precipitation patterns, and increased atmospheric CO₂ concentrations.

These studies will be vital for understanding the impacts of anthropogenic nitrogen inputs on ecosystems and for developing strategies to mitigate the environmental consequences of a perturbed nitrogen cycle.

Table 2: Nitrogen-14 Isotopic Fractionation Factors for Key Environmental Processes
ProcessSubstrateProductIsotopic Fractionation Factor (ε, ‰)Reference
DenitrificationNO₂⁻N₂O-33 to -11 cdnsciencepub.com
NitrificationNH₄⁺NO₂⁻14 to 38 frontiersin.org

Note: Positive values indicate the product is depleted in ¹⁵N relative to the substrate, while negative values indicate enrichment.

Exploration of New Materials Science Applications Utilizing ¹⁴NH₃

This compound serves as a crucial precursor in the synthesis of a variety of advanced materials, particularly nitrogen-containing thin films and doped semiconductors. Future research in materials science will explore novel applications of ¹⁴NH₃ to create materials with tailored properties.

In the semiconductor industry, ¹⁴NH₃ is a key nitrogen source for the deposition of nitride thin films, such as silicon nitride (Si₃N₄), which are used as insulating and passivation layers huazhong-gas.comresearchgate.net. The use of ¹⁴NH₃ in chemical vapor deposition (CVD) and atomic layer deposition (ALD) allows for precise control over film thickness and composition.

Furthermore, ¹⁴NH₃ is employed in the doping of semiconductors to modify their electrical properties huazhong-gas.comwikipedia.org. For example, nitrogen doping of graphene can introduce a bandgap, a crucial step for its application in electronic devices.

Future research will focus on:

Novel Nitride Materials: Exploring the use of ¹⁴NH₃ to synthesize novel ternary and quaternary nitride materials with unique electronic, optical, and mechanical properties.

Isotopic Tracer Studies: Utilizing ¹⁴NH₃ as a stable isotope tracer to investigate diffusion mechanisms and reaction pathways during material synthesis and processing britannica.comnih.govrsc.orgyoutube.comnih.gov. This can provide fundamental insights into film growth and dopant incorporation.

Low-Temperature Deposition: Developing new precursor chemistries and deposition techniques that utilize ¹⁴NH₃ to grow high-quality nitride films at lower temperatures, which is essential for the fabrication of flexible electronics and other temperature-sensitive devices.

Interdisciplinary Research Integrating Theoretical, Experimental, and Applied Aspects of this compound

Addressing the multifaceted challenges and opportunities related to this compound requires a highly interdisciplinary approach. Future breakthroughs will emerge from the seamless integration of theoretical modeling, advanced experimental techniques, and practical applications.

For example, the development of new catalysts for sustainable ammonia synthesis will benefit from a synergistic loop where computational models predict promising catalyst structures, which are then synthesized and tested experimentally. The experimental results, in turn, provide feedback to refine the theoretical models. Similarly, understanding the role of ¹⁴N in complex environmental systems necessitates the combination of field measurements, laboratory experiments using isotopic tracers, and the development of predictive biogeochemical models.

The study of the high-resolution rovibrational spectra of ¹⁴NH₃ is another area where this interdisciplinary approach is crucial huazhong-gas.comnih.gov. Theoretical calculations of the molecule's potential energy surface guide the assignment of complex experimental spectra, leading to a more complete understanding of its fundamental properties. This knowledge has applications in fields ranging from astrophysics to atmospheric science.

By fostering collaborations between chemists, physicists, biologists, engineers, and environmental scientists, the research community can accelerate progress in harnessing the potential of this compound for a sustainable future.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.